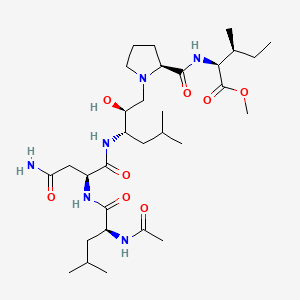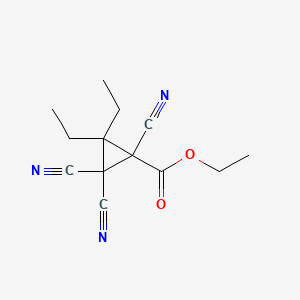![molecular formula C19H18O5 B12796337 6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one CAS No. 41303-46-2](/img/structure/B12796337.png)
6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 160464 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in specific chemical reactions and its utility in research and industrial applications.
Vorbereitungsmethoden
The synthesis of NSC 160464 involves several steps, including specific reaction conditions and reagents. The synthetic routes typically require precise control over temperature, pressure, and the use of catalysts to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions to produce larger quantities of the compound efficiently.
Analyse Chemischer Reaktionen
NSC 160464 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
NSC 160464 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various reactions to study reaction mechanisms and product formation. In biology, it may be used to investigate cellular processes and molecular interactions. In medicine, NSC 160464 could be explored for its potential therapeutic effects or as a tool in drug development. Industrial applications might include its use in the production of specialized materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of NSC 160464 involves its interaction with specific molecular targets and pathways These interactions can lead to changes in cellular processes or the modulation of biochemical pathways
Vergleich Mit ähnlichen Verbindungen
NSC 160464 can be compared with other similar compounds to highlight its unique properties. Similar compounds may include those with analogous chemical structures or similar reactivity. By comparing these compounds, researchers can better understand the distinct features and potential advantages of NSC 160464.
Conclusion
NSC 160464 is a compound with significant potential in various scientific fields Its unique properties and diverse applications make it a valuable subject of study
Eigenschaften
CAS-Nummer |
41303-46-2 |
|---|---|
Molekularformel |
C19H18O5 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
6-(3,4-dimethoxyphenyl)-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one |
InChI |
InChI=1S/C19H18O5/c1-21-15-6-4-11(7-16(15)22-2)13-5-3-12-8-17-18(24-10-23-17)9-14(12)19(13)20/h4,6-9,13H,3,5,10H2,1-2H3 |
InChI-Schlüssel |
QDPCGSFBFKQHLN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2CCC3=CC4=C(C=C3C2=O)OCO4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















